

Application Note: Topoisomerase II Inhibitor DNA Relaxation Assay

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Compound of Interest

Compound Name: *Topoisomerase II inhibitor 12*

Cat. No.: *B12416297*

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Introduction

DNA Topoisomerase II (Topo II) is a critical nuclear enzyme that modulates the topological state of DNA to facilitate essential cellular processes such as replication, transcription, and chromosome segregation.[1][2] It functions by creating transient double-stranded breaks in the DNA backbone, allowing for the passage of another DNA segment through the break before resealing it.[3] One of its key activities is the ATP-dependent relaxation of supercoiled DNA.[2][3][4] This activity makes Topo II a prominent target for anticancer drug development.

The Topoisomerase II DNA relaxation assay is a fundamental in vitro method used to identify and characterize inhibitors of this enzyme. The principle of the assay is based on the differential migration of supercoiled and relaxed plasmid DNA during agarose gel electrophoresis.[4] Supercoiled DNA, being more compact, migrates faster through the gel matrix than its relaxed counterpart.[5] In the presence of Topo II and ATP, supercoiled plasmid DNA is converted to a relaxed form. An effective inhibitor will prevent this conversion, resulting in the persistence of the fast-migrating supercoiled DNA band. By quantifying the amount of supercoiled DNA remaining after the reaction, the potency of an inhibitor, typically expressed as its IC50 value, can be determined.[4][6]

This document provides a detailed protocol for performing the Topoisomerase II inhibitor DNA relaxation assay, guidance on data analysis, and visual diagrams of the workflow and mechanism of action.

Experimental Protocols

Part 1: Preliminary Enzyme Titration

Before screening inhibitors, it is crucial to determine the minimum amount of Topoisomerase II required to completely relax the supercoiled DNA substrate under the specific assay conditions. This ensures that the inhibitor assay is performed within the linear range of enzyme activity.^[4]

Methodology:

- Prepare a reaction master mix on ice, containing all components except the enzyme.
- Create serial dilutions of the Topoisomerase II enzyme using the provided dilution buffer.
- Set up a series of reactions, each containing the master mix and a different concentration of the enzyme.
- Include a "no enzyme" control to show the migration of the untreated supercoiled DNA.
- Incubate the reactions at 37°C for 30 minutes.^{[1][4]}
- Terminate the reactions and analyze the products via agarose gel electrophoresis.
- The lowest enzyme concentration that results in the complete conversion of supercoiled DNA to the relaxed form is the optimal amount to use for the inhibitor screening assay.

Part 2: Topoisomerase II Inhibition Assay

Methodology:

- Reaction Setup: On ice, prepare a master mix containing 10x Topo II Reaction Buffer, ATP, supercoiled pBR322 DNA, and sterile water.^[4] Aliquot the master mix into microcentrifuge tubes for each reaction.

- **Inhibitor Addition:** Add varying concentrations of the test compound to the respective tubes. For control reactions, add the solvent (e.g., DMSO) used to dissolve the test compounds. It is important that the final solvent concentration remains constant across all reactions and does not exceed a level that inhibits the enzyme (typically 1-2% for DMSO).[4]
- **Controls:**
 - **Negative Control (No Enzyme):** Master mix + solvent + enzyme dilution buffer (no enzyme). This shows the position of 100% supercoiled DNA.
 - **Positive Control (No Inhibitor):** Master mix + solvent + Topo II enzyme. This shows the position of fully relaxed DNA (0% inhibition).
- **Enzyme Addition:** Add the pre-determined optimal amount of Topoisomerase II enzyme to all tubes except the negative control to initiate the reaction.
- **Incubation:** Mix gently and incubate all reactions at 37°C for 30 minutes.[2][4][7]
- **Reaction Termination:** Stop the reaction by adding 1/10th volume of 10% SDS, followed by Proteinase K digestion (50 µg/ml final concentration) for 15-30 minutes at 37°C. Alternatively, stop the reaction by adding a stop buffer (e.g., STEB) and performing a chloroform/isoamyl alcohol extraction.[4][7][8]
- **Gel Electrophoresis:** Add gel loading dye to each sample and load the aqueous phase onto a 1% agarose gel, preferably run in TAE buffer which provides better resolution.[5] Run the gel at 80-90V for 2-3 hours.[4][5]
- **Visualization and Quantification:** Stain the gel with ethidium bromide (0.5 µg/ml) or another suitable DNA stain and visualize the DNA bands using a UV transilluminator.[1][4] Capture a digital image of the gel for densitometric analysis. The intensity of the supercoiled DNA band in each lane is then quantified using appropriate software.[4][6]

Data Presentation and Analysis

Quantitative data from the assay should be structured for clarity and easy comparison.

Table 1: Reagent and Buffer Composition

Component	Stock Concentration	Final Concentration	Purpose
10x Topo II Assay Buffer	10x	1x	Provides optimal pH, salts, and cofactors for enzyme activity.[4]
Tris-HCl (pH 7.5)	500 mM	50 mM	Buffering agent.
NaCl	1.25 M	125 mM	Salt for ionic strength.
MgCl ₂	100 mM	10 mM	Divalent cation required for Topo II activity.[2]
DTT	50 mM	5 mM	Reducing agent.
BSA	1 mg/ml	100 µg/ml	Stabilizing agent.
ATP	30 mM	1 mM	Energy source for the Topo II reaction.[2][4]
Supercoiled pBR322 DNA	1 µg/µl	0.5 µg/reaction	Substrate for the enzyme.[4]
Human Topoisomerase II	Varies	Titrated amount	The enzyme being assayed.
Test Inhibitor	Varies	Varies	The compound being tested.

Table 2: Example Reaction Setup for Inhibitor Assay (Final Volume: 30 µl)

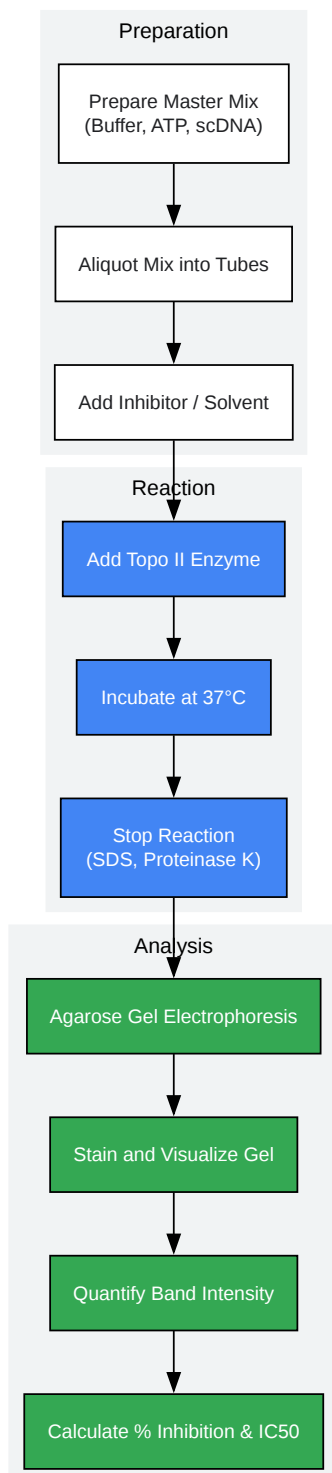
Component	Negative Control	Positive Control	Test Sample
Sterile H ₂ O	21.7 µl	18.7 µl	18.7 µl
10x Assay Buffer	3.0 µl	3.0 µl	3.0 µl
30 mM ATP	1.0 µl	1.0 µl	1.0 µl
1 µg/µl scDNA	0.5 µl	0.5 µl	0.5 µl
Inhibitor Stock	-	-	3.0 µl
Solvent (DMSO)	0.3 µl	0.3 µl	-
Dilution Buffer	3.0 µl	-	-
Topo II Enzyme	-	3.0 µl	3.0 µl

 Table 3: Example of Quantitative Data Analysis for IC₅₀ Determination

Inhibitor Conc. (µM)	Supercoiled Band Intensity	% Relaxation	% Inhibition
0 (No Enzyme)	1000	0%	100%
0 (Enzyme Only)	50	95%	0%
10	150	85%	10.5%
25	300	70%	26.3%
50	550	45%	52.6%
100	800	20%	78.9%
200	950	5%	94.7%

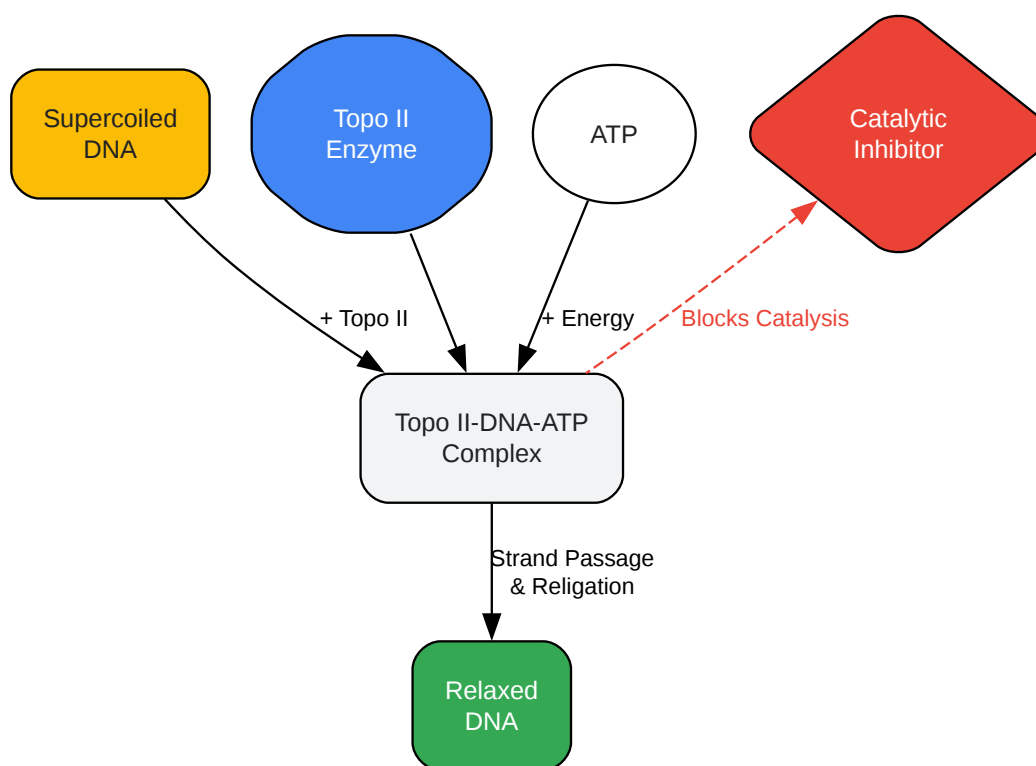
- % Inhibition Calculation: $\frac{(\text{Intensity_Sample} - \text{Intensity_Positive_Control})}{(\text{Intensity_Negative_Control} - \text{Intensity_Positive_Control})} * 100$
- The IC₅₀ value is determined by plotting the % Inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. In the example above, the IC₅₀ would be approximately 50 µM.^[4]

Visualizations



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Caption: Experimental workflow for the Topoisomerase II DNA relaxation assay.



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Caption: Mechanism of Topo II relaxation and point of catalytic inhibition.

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